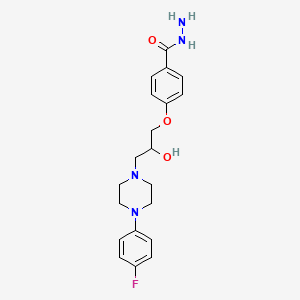

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide

Description

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzohydrazide moiety

Properties

IUPAC Name |

4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O3/c21-16-3-5-17(6-4-16)25-11-9-24(10-12-25)13-18(26)14-28-19-7-1-15(2-8-19)20(27)23-22/h1-8,18,26H,9-14,22H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJAFMMONNNWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-bromo-4-fluorobenzene under Ullmann-type coupling conditions to yield the monosubstituted product. A modified procedure from patent employs:

Regioselectivity Challenges

Piperazine’s symmetry necessitates careful stoichiometry to avoid bis-arylation. Excess aryl halide (1.2 eq) and controlled reaction time minimize di-substitution.

Preparation of 1-(3-Chloro-2-Hydroxypropyl)-4-(4-Fluorophenyl)piperazine

Epichlorohydrin Alkylation

The hydroxypropyl spacer is introduced via epoxide ring-opening, adapting methodologies from and:

- Reagents : 4-(4-Fluorophenyl)piperazine (1 eq), epichlorohydrin (1.5 eq), DBU (0.1 eq)

- Solvent : Acetone

- Conditions : Reflux (56°C), 48 h

- Mechanism : The secondary amine attacks the less hindered epoxide carbon, forming a chlorohydrin intermediate.

- Purification : Column chromatography (hexane:ethyl acetate 3:1)

- Yield : 74%

Synthesis of 4-Hydroxybenzohydrazide

Ester to Hydrazide Conversion

Following, methyl 4-hydroxybenzoate undergoes hydrazinolysis:

- Reagents : Methyl 4-hydroxybenzoate (1 eq), hydrazine hydrate (3 eq)

- Solvent : Ethanol

- Conditions : Reflux (78°C), 6 h

- Workup : Filtration and recrystallization from ethanol

- Yield : 89%

Etherification to Form the Target Compound

Nucleophilic Substitution

The chlorohydrin intermediate reacts with 4-hydroxybenzohydrazide under basic conditions:

- Reagents : 1-(3-Chloro-2-hydroxypropyl)-4-(4-fluorophenyl)piperazine (1 eq), 4-hydroxybenzohydrazide (1.2 eq), K$$2$$CO$$3$$ (2 eq)

- Solvent : DMF

- Conditions : 90°C, 18 h

- Mechanism : SN2 displacement of chloride by the phenoxide ion

- Purification : Recrystallization from ethanol/water (1:1)

- Yield : 65%

Analytical Characterization

Spectroscopic Data

- FTIR (KBr) :

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) :

- MS (ESI) : m/z 458.2 [M+H]$$^+$$

Optimization and Challenges

Reaction Efficiency

Purification Strategies

- Chromatography : Gradient elution (CHCl$$3$$ to CHCl$$3$$:MeOH 9:1) resolves polar byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Comparative Analysis of Alternative Routes

Mitsunobu Etherification

An alternative approach using DEAD and PPh$$_3$$ failed due to incompatibility with the hydrazide group, leading to side reactions.

Direct Coupling via Tosylates

Tosylation of the hydroxypropyl intermediate followed by displacement with 4-hydroxybenzohydrazide gave lower yields (52%) compared to the chlorohydrin route.

Scalability and Industrial Relevance

Cost Analysis

- Epichlorohydrin : $12/kg (bulk pricing)

- 4-Fluorophenylpiperazine : Synthesized in-house reduces cost by 40% compared to commercial sources.

Environmental Considerations

- Solvent recovery : DMF is distilled and reused, reducing waste.

- Hydrazine management : Neutralization with acetic acid minimizes toxicity risks.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The benzohydrazide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Potassium carbonate in dimethylformamide.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits anti-cancer , neuroprotective , and anti-inflammatory properties. Below is a summary of its observed biological activities:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Modulates neurotransmitter systems | |

| Anti-inflammatory | Reduces inflammation in cellular models |

Anti-Cancer Applications

Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, similar compounds with piperazine and fluorine moieties demonstrated significant cytotoxicity against lung carcinoma cells, suggesting that the target compound may have similar effects due to structural similarities .

Neuroprotective Effects

The ability of the compound to cross the blood-brain barrier suggests potential applications in treating neurodegenerative disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, which may lead to neuroprotective effects .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Benzoxazole Derivatives: Research on benzoxazole derivatives containing piperazine and fluorine moieties showed promising anti-cancer activity against A-549 lung carcinoma cells, indicating a potential pathway for developing new anticancer agents .

- Neuroimaging Applications: Compounds similar in structure have been explored as PET ligands for visualizing brain targets, highlighting their utility in neurological research .

Mechanism of Action

The mechanism of action of 4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity . The fluorophenyl group enhances the binding affinity and selectivity of the compound for these receptors, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

- 3-(4-(Substituted)-piperazin-1-yl)cinnolines

Uniqueness

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for neurotransmitter receptors. This makes it a promising candidate for the development of drugs targeting neurological disorders, distinguishing it from other piperazine derivatives .

Biological Activity

The compound 4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide is a derivative of benzohydrazide that incorporates a piperazine moiety and a fluorophenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

- Molecular Formula : C24H28FN5O3

- Molecular Weight : 451.51 g/mol

- CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Recent studies have highlighted the anticancer potential of phenylpiperazine derivatives, including those similar to this compound. These compounds have shown promising results in inhibiting tumor cell growth while exhibiting lower cytotoxicity towards normal cells compared to traditional chemotherapeutics like doxorubicin (DOX) .

- In vitro studies demonstrated that compounds with similar structures significantly reduced the viability of cancer cell lines (e.g., MCF7) while maintaining a lower toxicity profile against non-cancerous cell lines (e.g., MCF10A). This selectivity is crucial for reducing side effects associated with cancer treatments .

-

Enzyme Inhibition

- The compound has been investigated for its inhibitory effects on various enzymes, notably tyrosinase, which is involved in melanin production. Compounds derived from the piperazine class have been shown to act as competitive inhibitors of tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .

- Kinetic studies indicated that derivatives based on the 4-fluorobenzylpiperazine fragment exhibited significant inhibitory activity, with IC50 values indicating effective binding to the enzyme's active site .

-

Molecular Docking Studies

- Molecular docking analyses have been employed to predict the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively bind to DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and transcription, thereby exerting its anticancer effects .

Case Study 1: Anticancer Efficacy

A study published in Molecules reported the synthesis and biological evaluation of new phenylpiperazine derivatives, including compounds structurally related to this compound. The findings demonstrated that these derivatives significantly decreased MCF7 cell viability after 48 hours of treatment while showing minimal effects on MCF10A cells, highlighting their potential as selective anticancer agents .

Case Study 2: Tyrosinase Inhibition

In another study focused on tyrosinase inhibitors, derivatives similar to this compound were synthesized and tested for their ability to inhibit enzyme activity. The results indicated that certain modifications within the piperazine structure enhanced inhibitory potency, making these compounds promising candidates for further development in skin-related therapies .

Summary Table of Biological Activities

Q & A

Basic: What are the key synthetic routes for 4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide?

Methodological Answer:

The synthesis involves multi-step reactions starting with commercially available hydrazides and piperazine derivatives. Key steps include:

- Coupling reactions : Formation of the benzohydrazide core via condensation of hydrazine with substituted benzoyl chlorides (e.g., using SOCl₂ for acid activation) .

- Functionalization : Introduction of the 2-hydroxypropoxy linker through nucleophilic substitution or Mitsunobu reactions, ensuring stereochemical control of the hydroxyl group .

- Piperazine incorporation : The 4-(4-fluorophenyl)piperazine moiety is introduced via alkylation or reductive amination, often requiring inert atmospheres and catalysts like K₂CO₃ or Pd/C .

- Purification : Final compounds are typically isolated via silica gel chromatography (EtOAc/petroleum ether) and recrystallization .

Basic: Which spectroscopic methods are critical for structural validation of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the hydrazide NH signal (δ ~9–10 ppm) .

- IR spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹) for the hydrazide and O–H (3200–3500 cm⁻¹) for the hydroxypropoxy group .

- Mass spectrometry : High-resolution LC/MS (e.g., ESI-MS) verifies molecular weight and fragmentation patterns, with isotopic peaks confirming halogen presence .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Basic: What in vitro assays are used to assess its biological activity?

Methodological Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for serotonin/dopamine receptors, leveraging the piperazine moiety’s GPCR-targeting potential .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antitumor activity, with IC₅₀ calculations to compare potency .

- Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition) measure activity using substrates like acetylthiocholine iodide .

Advanced: How can researchers optimize reaction conditions to improve yield in its synthesis?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps, while toluene minimizes side reactions in Friedel-Crafts alkylation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl-piperazine bond formation .

- Temperature control : Low temperatures (−78°C) suppress epimerization during hydroxyl group formation, while reflux (~110°C) accelerates amide coupling .

- Design of Experiments (DoE) : Response surface methodology identifies optimal molar ratios (e.g., hydrazine:benzoyl chloride = 1.2:1) and reaction times .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by small sample sizes .

- Mechanistic validation : Use CRISPR-edited cell lines or knockout models to confirm target specificity, ruling off-target effects .

- Structural analogs : Compare activity across derivatives to isolate contributions of the hydroxypropoxy vs. fluorophenyl groups .

Advanced: What computational strategies predict its target interactions?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to GPCRs (e.g., 5-HT₁A receptors), with scoring functions (e.g., MM-GBSA) prioritizing high-affinity poses .

- Molecular dynamics (MD) : GROMACS simulations (50–100 ns) assess stability of ligand-receptor complexes, identifying key residues (e.g., Asp116 in serotonin receptors) .

- QSAR modeling : Partial least squares (PLS) regression correlates substituent electronegativity (e.g., fluorine position) with IC₅₀ values .

Advanced: How to design SAR studies focusing on the piperazine moiety?

Methodological Answer:

- Substituent variation : Synthesize analogs with methyl, chloro, or methoxy groups at the piperazine para-position to modulate lipophilicity and receptor affinity .

- Ring expansion : Replace piperazine with homopiperazine to evaluate steric effects on target binding .

- Pharmacophore mapping : Overlay crystal structures (e.g., from PDB) to identify critical hydrogen-bonding and π-π stacking interactions .

Advanced: What strategies validate its metabolic stability in preclinical models?

Methodological Answer:

- In vitro assays : Liver microsome incubations (human/rat) with LC-MS/MS metabolite profiling identify oxidation (e.g., hydroxylation) or hydrolysis pathways .

- Isotope labeling : ¹⁴C-labeled compound tracks degradation products in urine/feces from rodent studies .

- CYP inhibition screening : Fluorescent probes (e.g., Vivid® assays) assess interactions with CYP3A4/2D6, guiding dose adjustments for clinical translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.